4-Methoxyestrone-13C6
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Overview
Description
4-Methoxyestrone-13C6 is a compound that is a labeled version of 4-Methoxyestrone, where six carbon atoms are replaced with the carbon-13 isotope. This compound is used primarily in scientific research as a tracer in metabolic studies due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyestrone-13C6 typically involves the incorporation of carbon-13 into the molecular structure of 4-Methoxyestrone. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyestrone-13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of methoxyquinones, while reduction can yield methoxyestradiols .
Scientific Research Applications
4-Methoxyestrone-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolism of estrogens and their role in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of estrogenic compounds in the body.
Mechanism of Action
4-Methoxyestrone-13C6 exerts its effects by mimicking the behavior of natural estrogens in the body. It binds to estrogen receptors and influences the expression of genes involved in cell proliferation and apoptosis. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyestrone
- 4-Methoxyestradiol
- 2-Methoxyestradiol
- 4-Hydroxyestrone
Uniqueness
4-Methoxyestrone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the metabolic fate of estrogenic compounds is crucial .
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
306.35 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i1+1,6+1,8+1,15+1,17+1,19+1 |
InChI Key |
PUEXVLNGOBYUEW-FXKMKVETSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.